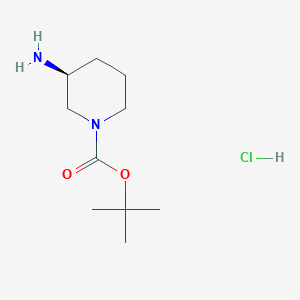

tert-Butyl (3S)-3-aminopiperidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Asymmetric N-Heterocycle Synthesis

tert-Butyl (S)-3-aminopiperidine-1-carboxylate hydrochloride plays a crucial role in asymmetric N-heterocycle synthesis. Researchers have extensively utilized this compound as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Notably, it has emerged as the gold standard among various chiral sulfinamides over the last two decades . By mediating reactions via sulfinimines, it enables the construction of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often serve as key structural motifs in natural products and therapeutically applicable molecules.

Anti-Inflammatory Drug Development

In drug discovery, tert-butyl (S)-3-aminopiperidine-1-carboxylate hydrochloride has shown promise as a building block for designing anti-inflammatory agents. Researchers have explored its derivatives to develop effective PDE4 inhibitors, which play a crucial role in treating inflammatory diseases . The unique reactivity pattern of the tert-butyl group contributes to the success of these compounds.

Biopharmaceutical Formulation

tert-Butyl (S)-3-aminopiperidine-1-carboxylate hydrochloride has also found applications in biopharmaceuticals. Although specific details are proprietary, it has been investigated in the context of biopharmaceutical formulations . Further research is needed to uncover its full potential in this area.

Environmental Remediation

Interestingly, the tert-butyl group’s crowded structure has implications beyond organic synthesis. In environmental science, researchers have explored its use in removing trivalent arsenic (As(III)) from water. By combining nickel-doped metal–organic framework materials (MOFs) with micro-nanobubbles (MNBs) and peroxymonosulfate (PMS), they achieved rapid oxidation of As(III) in contaminated water . This innovative approach highlights the compound’s versatility.

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl (3S)-3-amino-5-methylhexanoate, indicates that it is harmful if swallowed, toxic in contact with the skin, can be fatal if inhaled, corrosive to skin and eyes, highly irritating to respiratory tissue, and has mutagenic and carcinogenic potential .

Mechanism of Action

Target of Action

The tert-butyl group is known to interact with various proteins and enzymes . For instance, it has been used as a probe for NMR studies of macromolecular complexes .

Mode of Action

The tert-butyl group has been shown to have unique reactivity patterns due to its crowded structure . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Biochemical Pathways

The tert-butyl group has been shown to have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has been studied, highlighting its potential impact on solubility and stability .

Result of Action

The tert-butyl group has been shown to have unique reactivity patterns due to its crowded structure .

Action Environment

It’s worth noting that the stability and reactivity of the tert-butyl group can be influenced by the surrounding environment .

properties

IUPAC Name |

tert-butyl (3S)-3-aminopiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNAVVRRZJQGCZ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)

![5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2526326.png)

![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)

![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)

![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)

![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)